Bombinin H-BO1

Beschreibung

BenchChem offers high-quality Bombinin H-BO1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bombinin H-BO1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

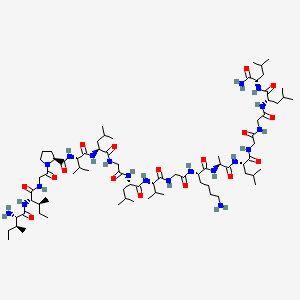

Molekularformel |

C76H137N19O17 |

|---|---|

Molekulargewicht |

1589.0 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-1-[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C76H137N19O17/c1-20-46(17)61(78)73(109)94-64(47(18)21-2)75(111)84-38-60(100)95-28-24-26-55(95)72(108)93-63(45(15)16)76(112)91-52(31-41(7)8)68(104)82-36-59(99)88-54(33-43(11)12)71(107)92-62(44(13)14)74(110)83-37-58(98)86-49(25-22-23-27-77)69(105)85-48(19)66(102)90-51(30-40(5)6)67(103)81-34-56(96)80-35-57(97)87-53(32-42(9)10)70(106)89-50(65(79)101)29-39(3)4/h39-55,61-64H,20-38,77-78H2,1-19H3,(H2,79,101)(H,80,96)(H,81,103)(H,82,104)(H,83,110)(H,84,111)(H,85,105)(H,86,98)(H,87,97)(H,88,99)(H,89,106)(H,90,102)(H,91,112)(H,92,107)(H,93,108)(H,94,109)/t46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-/m0/s1 |

InChI-Schlüssel |

YNGKJQBJZVEION-XAKPFJBQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Discovery, Isolation, and Characterization of Bombinin H-BO1 from Bombina orientalis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing prevalence of antibiotic-resistant pathogens and the need for novel oncologic therapies have intensified the search for new bioactive compounds. Amphibian skin secretions are a rich source of such molecules, particularly antimicrobial peptides (AMPs).[1][2] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Bombinin H-BO1, a bombinin H-type peptide identified from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis.[1][3] We detail the molecular cloning and proteomic techniques utilized for its identification, the specific protocols for its purification, and a summary of its biological activities. This guide is intended to serve as a core reference for researchers investigating the therapeutic potential of bombinin peptides.

Discovery and Identification

Bombinin H-BO1 was discovered as part of a broader investigation into the peptide diversity within the skin secretions of Bombina orientalis.[1][3] The identification was achieved through a combination of "shotgun" molecular cloning and mass spectrometry, a strategy that allows for the rapid identification of novel peptides by sequencing a cDNA library created from the source tissue.[3][4]

Researchers constructed a cDNA library from the mRNA extracted from the skin secretions. Through "shotgun" sequencing of this library, they identified a full-length peptide precursor. This precursor was found to co-encode for both a bombinin-like peptide (BLP) and the novel bombinin H-type peptide, subsequently named Bombinin H-BO1.[3] This co-encoding on a single precursor is a known feature of bombinin peptides.[5][6] The primary structure of the mature Bombinin H-BO1 peptide was deduced from this cDNA sequence and later confirmed through direct analysis of the native peptide.[3]

Logical Workflow: From Gene to Peptide Identification

Caption: Workflow for Bombinin H-BO1 discovery via cloning and proteomics.

Physicochemical Properties

The primary structure of Bombinin H-BO1 was determined to be a 17-amino acid peptide. Like other bombinin H peptides, it is characterized by a high content of hydrophobic residues and a mildly cationic nature.[7] Secondary structure predictions indicate that Bombinin H-BO1 adopts an amphipathic α-helical conformation, a common feature for membrane-active antimicrobial peptides.[1][3]

| Property | Value | Source |

| Amino Acid Sequence | IIGPVLGLVGKALGGLL-NH2 | [3] |

| Molecular Weight | (Not explicitly stated in snippets) | - |

| Structure | Cationic, Amphipathic α-helix | [1] |

| C-Terminus | Amidated (-NH2) | [3] |

Isolation and Purification Protocol

The isolation of Bombinin H-BO1 from the complex mixture of bioactive molecules in Bombina orientalis skin secretions relies on multi-step chromatographic techniques.

Experimental Protocol: Peptide Purification

-

Specimen and Secretion Collection:

-

Specimens of Bombina orientalis are collected.

-

Skin secretions are obtained by gentle electrical stimulation, a non-lethal method that induces the release of contents from granular glands.[2]

-

The collected secretion is immediately frozen, lyophilized (freeze-dried) to preserve peptide integrity, and stored at -20°C.

-

-

Initial Separation (Reverse-Phase HPLC):

-

The lyophilized crude secretion is redissolved in a suitable starting buffer (e.g., 0.05/99.95 (v/v) trifluoroacetic acid (TFA)/water).

-

The solution is clarified by centrifugation to remove insoluble components.

-

The supernatant is subjected to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: A C18 column is typically used, which separates molecules based on hydrophobicity.

-

Elution Gradient: A linear gradient of an organic solvent (e.g., acetonitrile) in an acidic aqueous solution (e.g., 0.05% TFA) is applied over a set time (e.g., 60 minutes) to elute the bound peptides.

-

Detection: Elution is monitored by UV absorbance at 214 nm.

-

Fractions are collected at regular intervals (e.g., every minute).

-

-

Structure Confirmation (Mass Spectrometry):

-

Each collected fraction from the RP-HPLC is analyzed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.

-

This analysis provides the molecular mass of the peptides in each fraction, allowing for the identification of the fraction containing Bombinin H-BO1 based on its predicted mass from the cDNA data.

-

Workflow: Peptide Isolation and Purification

Caption: General workflow for the isolation of Bombinin H-BO1.

Biological Activity

Bombinin H-BO1 has been evaluated for both antimicrobial and anticancer activities. Unlike many other bombinin peptides, Bombinin H peptides generally show lower bactericidal activity but are more lytic towards erythrocytes.[5][6]

Antimicrobial Activity

Studies show that Bombinin H-BO1 has mild bacteriostatic effects, particularly against Gram-positive bacteria, but is largely inactive against Gram-negative bacteria at the concentrations tested.[8][9][10]

| Organism | Strain | MIC (Minimum Inhibitory Concentration) | Source |

| Gram-positive Bacteria | Staphylococcus aureus | >161.1 µM | [8] |

| Gram-negative Bacteria | Escherichia coli | >161.1 µM | [8] |

| Yeast | Candida albicans | 256 mg/L | [11] |

Anticancer Activity

Bombinin H-BO1 has demonstrated significant antiproliferative activity against several human hepatoma (liver cancer) cell lines.[1][3] This suggests a potential therapeutic application in oncology.

| Cell Line | Cancer Type | Result | Source |

| Hep G2 | Human Hepatoma | Significant antiproliferative activity | [3][12] |

| SK-HEP-1 | Human Hepatoma | Significant antiproliferative activity | [3][12] |

| Huh7 | Human Hepatoma | Significant antiproliferative activity | [3][12] |

Proposed Mechanism of Action

The primary antimicrobial and anticancer mechanism for many bombinin H peptides is believed to be membrane disruption.[13] The peptide's amphipathic α-helical structure allows it to preferentially interact with and insert into the lipid bilayers of microbial or cancer cell membranes, which often differ in composition from normal mammalian cells. This insertion leads to membrane permeabilization, pore formation, loss of cellular contents, and ultimately, cell death.[13][14]

Caption: Proposed membrane disruption mechanism of Bombinin H-BO1.

Summary and Future Directions

Bombinin H-BO1 is a bioactive peptide from Bombina orientalis identified through a combined molecular cloning and proteomic approach. It has been successfully isolated using RP-HPLC. While its antimicrobial activity is modest, its significant antiproliferative effects against human hepatoma cell lines mark it as a compound of interest for oncological research.[3][12][15] Future research should focus on elucidating the precise molecular interactions that govern its selectivity for cancer cells, optimizing its structure to enhance potency and reduce potential cytotoxicity, and exploring its efficacy in in vivo models. The synergistic effects observed with other bombinin peptides and conventional antibiotics also present a promising avenue for developing novel combination therapies.[9][10]

References

- 1. Discovery of two bombinin peptides with antimicrobial and anticancer activities from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis PMID: 29098406 | MCE [medchemexpress.cn]

- 5. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin. [iris.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery and Optimisation of Novel Bombinin-Derived Peptides from Bombina variegata against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

This technical guide provides a comprehensive overview of the antimicrobial peptide Bombinin H-BO1, focusing on its primary sequence, physicochemical properties, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of antimicrobial research and peptide therapeutics.

Primary Sequence of Bombinin H-BO1

Bombinin H-BO1 is an antimicrobial peptide originally isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. It belongs to the bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties.[1][2]

The primary amino acid sequence of Bombinin H-BO1 is derived from a larger precursor protein. The cDNA encoding the precursor for a novel bombinin H peptide, designated bombinin HL, has been deposited in the GenBank database under the accession number LT615078 .[3][4] The mature Bombinin H-BO1 peptide sequence is as follows:

IIGPVLGLVGSALGGLLKKI-NH₂

Of note, bombinin H peptides can exist as diastereomers, with some members of this family containing a D-amino acid at the second position as a result of post-translational modification.[3][5] This particular sequence represents the all-L-amino acid isoform.

Physicochemical Properties of Bombinin H-BO1

The physicochemical properties of Bombinin H-BO1 contribute significantly to its biological activity. These properties are summarized in the table below.

| Property | Value | Method of Determination/Prediction |

| Molecular Weight | 1917.4 Da | Theoretical Calculation/Mass Spectrometry |

| Formula | C₉₁H₁₆₅N₂₃O₂₁ | Theoretical Calculation |

| Isoelectric Point (pI) | 10.05 | Theoretical Calculation (ExPASy) |

| Net Charge at pH 7 | +3 | Theoretical Calculation |

| Grand Average of Hydropathicity (GRAVY) | 1.150 | Theoretical Calculation (ExPASy) |

| Secondary Structure | Predominantly α-helical in membrane-mimicking environments | Circular Dichroism Spectroscopy |

Note: Theoretical calculations can be performed using online tools such as the ExPASy ProtParam server.

Experimental Protocols

The characterization of Bombinin H-BO1 involves several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides like Bombinin H-BO1.[6][7][8][9]

Protocol:

-

Resin Preparation: Start with a Rink Amide MBHA resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an additive such as HOBt (Hydroxybenzotriazole) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin and allow the coupling reaction to proceed.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the Bombinin H-BO1 sequence.

-

Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers like water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[6]

-

Precipitation and Purification: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF mass spectrometry is used to determine the molecular weight of the synthesized peptide, confirming its identity.[10][11][12]

Protocol:

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50:50 acetonitrile:water with 0.1% TFA.

-

Sample Preparation: Mix a small amount of the purified peptide solution with the matrix solution.

-

Spotting: Spot a small volume (typically 1 µL) of the peptide-matrix mixture onto the MALDI target plate and allow it to air dry, leading to co-crystallization.

-

Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. A pulsed laser desorbs and ionizes the peptide molecules. The time it takes for the ions to travel through the flight tube to the detector is measured, which is proportional to their mass-to-charge ratio.

-

Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of Bombinin H-BO1.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is employed to determine the secondary structure of Bombinin H-BO1 in different environments.[13][14][15]

Protocol:

-

Sample Preparation: Prepare solutions of the purified peptide at a known concentration (e.g., 50-100 µM) in different solvents:

-

An aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to simulate an aqueous environment.

-

A membrane-mimicking solvent, such as a mixture of the aqueous buffer and trifluoroethanol (TFE) (e.g., 50% TFE v/v), or in the presence of lipid vesicles (liposomes) or sodium dodecyl sulfate (SDS) micelles.

-

-

CD Measurement:

-

Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

-

Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the spectrum of the solvent blank from the peptide spectra.

-

The resulting CD spectrum is characteristic of the peptide's secondary structure. An α-helical structure, as expected for Bombinin H-BO1 in a membrane environment, will show characteristic negative bands around 208 nm and 222 nm and a positive band around 192 nm.

-

The percentage of different secondary structure elements can be estimated using deconvolution software.

-

Antimicrobial Mechanism and Experimental Workflow

Bombinin H peptides are known to exert their antimicrobial activity by targeting and disrupting the integrity of bacterial cell membranes.[16] This is a common mechanism for many antimicrobial peptides and typically does not involve a complex intracellular signaling pathway. Instead, the positively charged peptide is electrostatically attracted to the negatively charged bacterial membrane. Upon binding, it inserts into the lipid bilayer, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.

The following diagrams illustrate a typical experimental workflow for the characterization of Bombinin H-BO1 and a conceptual representation of its proposed membrane disruption mechanism.

Caption: Experimental workflow for the synthesis and characterization of Bombinin H-BO1.

Caption: Proposed mechanism of Bombinin H-BO1 antimicrobial action.

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-nb.info [d-nb.info]

- 7. ejbiotechnology.info [ejbiotechnology.info]

- 8. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Structural Blueprint of a Potent Antimicrobial Peptide: A Technical Guide to the Tertiary Structure Prediction and Modeling of Bombinin H-BO1

For Immediate Release

This technical guide provides an in-depth analysis of the tertiary structure prediction and modeling of Bombinin H-BO1, an antimicrobial peptide (AMP) isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis. This document is intended for researchers, scientists, and drug development professionals interested in the structural biology and therapeutic potential of AMPs.

Introduction

Bombinin H-BO1 is a member of the bombinin H family of peptides, which are characterized by their hydrophobic and hemolytic properties. These peptides represent a crucial component of the amphibian's innate immune system, offering protection against a broad spectrum of pathogens. Bombinin H-BO1, with the amino acid sequence IIGPVLGLVGKALGGLL-NH2, has demonstrated notable antimicrobial activity, particularly against the pathogenic yeast Candida albicans[1]. Understanding the three-dimensional structure of this peptide is paramount for elucidating its mechanism of action and for guiding the rational design of novel anti-infective agents with improved efficacy and reduced cytotoxicity.

Methodology for Tertiary Structure Prediction

The tertiary structure of Bombinin H-BO1 was predicted using a de novo computational modeling approach, as no experimentally determined structure is currently available in the Protein Data Bank (PDB). The PEP-FOLD3 server, a tool that predicts peptide structures from their amino acid sequences, was identified as a suitable methodology[2][3][4][5]. This approach is based on the concept of a structural alphabet, which describes the local conformations of peptide fragments, and employs a coarse-grained force field to assemble these fragments into a global three-dimensional model[3].

Experimental Protocol: De Novo Structure Prediction using PEP-FOLD3

-

Sequence Input: The primary amino acid sequence of Bombinin H-BO1 (IIGPVLGLVGKALGGLL-NH2) is submitted to the PEP-FOLD3 web server.

-

Conformational Sampling: The server generates a multitude of peptide conformations by assembling structural alphabet (SA) letters that represent the probable local structures of four-residue fragments.

-

Coarse-Grained Simulation: The generated conformations are then refined using a coarse-grained force field, which simplifies the representation of the peptide to reduce computational complexity while retaining the essential physicochemical properties.

-

Clustering and Model Selection: The resulting models are clustered based on their structural similarity, and representative models from the most populated clusters are presented as the most probable tertiary structures.

The following diagram illustrates the logical workflow of the tertiary structure prediction process for Bombinin H-BO1.

Predicted Tertiary Structure and Physicochemical Properties

The predicted tertiary structure of Bombinin H-BO1 is anticipated to adopt a predominantly α-helical conformation, a common structural motif among antimicrobial peptides that interact with membranes[6][7][8]. This amphipathic helix would feature a spatial segregation of hydrophobic and hydrophilic residues, facilitating its insertion into and disruption of microbial cell membranes.

| Property | Predicted Value |

| Molecular Formula | C79H142N20O18 |

| Molecular Weight | 1589.02 g/mol [1] |

| Secondary Structure | Predominantly α-helical |

| Amphipathicity | High |

Antimicrobial Activity and Mechanism of Action

Bombinin H-BO1 and its related peptides exhibit activity against a range of microorganisms. The primary mechanism of action is believed to be the disruption of the microbial cell membrane integrity[7][9][10][11][12].

Quantitative Antimicrobial Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for Bombinin H-BO1 and the closely related Bombinin-BO1.

| Peptide | Organism | MIC (mg/L) | MIC (µM) | Reference |

| Bombinin H-BO1 | Candida albicans | 256 | ~161.1 | [1] |

| Bombinin H-BO1 | Staphylococcus aureus | >256 | >161.1 | [6] |

| Bombinin H-BO1 | Escherichia coli | >256 | >161.1 | [6] |

| Bombinin-BO1 | Escherichia coli | 64 | ~26.3 | [13] |

| Bombinin-BO1 | Staphylococcus aureus | 64 | ~26.3 | [13] |

| Bombinin-BO1 | Candida albicans | 128 | ~52.6 | [13] |

Proposed Mechanism of Membrane Disruption

The amphipathic nature of Bombinin H-BO1 allows it to preferentially interact with the negatively charged components of microbial membranes. Upon binding, the peptide is proposed to insert into the lipid bilayer, leading to pore formation and membrane permeabilization. Several models, including the "barrel-stave," "toroidal pore," and "carpet" models, have been proposed to explain this process for various antimicrobial peptides[9][10][12]. The diagram below illustrates a generalized model of membrane disruption.

Experimental Validation

The predicted secondary structure of Bombinin H-BO1 can be experimentally validated using Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides, and can provide information about their secondary structural elements.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: A solution of synthesized Bombinin H-BO1 is prepared in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). To mimic a membrane environment, a solution containing a membrane-mimetic agent, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), is also prepared.

-

Spectra Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by positive bands near 192 nm and negative bands at approximately 208 and 222 nm.

Conclusion and Future Directions

The de novo prediction of Bombinin H-BO1's tertiary structure provides a valuable model for understanding its antimicrobial activity. The predicted α-helical and amphipathic nature is consistent with its proposed membrane-disrupting mechanism of action. Future research should focus on the experimental validation of this structure using techniques such as NMR spectroscopy or X-ray crystallography. Furthermore, structure-activity relationship studies, guided by the predicted model, could lead to the design of more potent and selective antimicrobial peptides for therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pepfold 3 peptide structure prediction | PPTX [slideshare.net]

- 3. academic.oup.com [academic.oup.com]

- 4. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 5. [PDF] PEP-FOLD3: faster de novo structure prediction for linear peptides in solution and in complex | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Membrane-disruptive peptides/peptidomimetics-based therapeutics: Promising systems to combat bacteria and cancer in the drug-resistant era - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Role of Bombinin H-BO1 in Amphibian Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant pathogens and the quest for novel anticancer therapeutics have intensified the search for new bioactive compounds. Amphibian skin, a rich source of antimicrobial peptides (AMPs), represents a promising frontier in this endeavor. Bombinin H-BO1, a cationic, amphipathic α-helical peptide isolated from the skin secretions of the Oriental fire-bellied toad, Bombina orientalis, has demonstrated potent antimicrobial and anticancer activities. This technical guide provides an in-depth overview of Bombinin H-BO1's role in innate immunity, its mechanisms of action, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Amphibians possess a sophisticated innate immune system in which antimicrobial peptides secreted from their skin play a crucial role as a first line of defense against a wide range of pathogens.[1] The bombinin family of peptides, first identified in Bombina species, is a prominent group of these defense molecules. This family is broadly categorized into bombinins and bombinin H peptides, which, although originating from the same precursor, exhibit distinct structural and functional characteristics.[2] Bombinins typically show broad-spectrum antimicrobial activity with low hemolytic effects, whereas bombinin H peptides, including Bombinin H-BO1, are characterized by their hydrophobicity and hemolytic properties.[3]

Bombinin H-BO1 is a 17-amino acid peptide with the sequence IIGPVLGLVGKALGGLL-NH₂.[4] Its cationic nature and amphipathic α-helical secondary structure are key determinants of its biological activity, enabling it to interact with and disrupt microbial and cancer cell membranes.[4][5] This guide will delve into the multifaceted activities of Bombinin H-BO1, presenting its antimicrobial and anticancer efficacy through quantitative data, outlining the experimental methodologies to assess these activities, and visualizing its proposed mechanisms of action.

Antimicrobial Activity of Bombinin H-BO1

Bombinin H-BO1 exhibits a broad spectrum of antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Bombinin H-BO1 is typically quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µM) | MIC (mg/L) | Reference |

| Candida albicans | >161.1 | 256 | [6] | |

| Staphylococcus aureus | >161.1 | >256 | [2] | |

| Escherichia coli | >161.1 | >256 | [2] |

Note: The available data for Bombinin H-BO1's direct MIC values are limited. The table reflects the currently available information. Related bombinin peptides have shown varied MICs, for instance, Bombinin-BO1 (a different peptide from the same species) has MICs of 26.3 µM against S. aureus and E. coli.[3]

Synergistic Antimicrobial Effects

Interestingly, bombinin H peptides have been shown to act synergistically with other antimicrobial agents, enhancing their overall efficacy. For example, bombinin H peptides can act synergistically with other bombinin peptides and conventional antibiotics like ampicillin.[3][6] This suggests a potential therapeutic strategy to combat multidrug-resistant pathogens.[6]

Anticancer Activity of Bombinin H-BO1

Beyond its antimicrobial properties, Bombinin H-BO1 has demonstrated significant antiproliferative activity against human cancer cell lines, particularly hepatocellular carcinoma.[5][7]

Quantitative Anticancer Data

The anticancer potency of Bombinin H-BO1 is often expressed as the half-maximal inhibitory concentration (IC50), the concentration of the peptide required to inhibit the growth of 50% of a cancer cell population.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Hep 3B | Hepatocellular Carcinoma | 15.20 | [8] |

| Huh7 | Hepatocellular Carcinoma | 24.93 | [8] |

| SK-HEP-1 | Hepatocellular Carcinoma | Not specified | [5] |

| Hep G2 | Hepatocellular Carcinoma | Not specified | [5] |

Mechanism of Action

The dual antimicrobial and anticancer activities of Bombinin H-BO1 are attributed to distinct yet potentially overlapping mechanisms of action.

Antimicrobial Mechanism: Membrane Disruption

The primary antimicrobial mechanism of Bombinin H-BO1 is believed to be the disruption of microbial cell membranes.[1] Its cationic nature facilitates initial electrostatic interactions with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide's amphipathic α-helical structure promotes its insertion into the lipid bilayer. This insertion can lead to membrane permeabilization through various proposed models, including the "barrel-stave," "toroidal pore," or "carpet" models, ultimately resulting in the leakage of cellular contents and cell death.[9]

Anticancer Mechanism: Interference with the HSP90A-Cdc37-CDK1 Axis and Apoptosis Induction

The anticancer mechanism of Bombinin H-BO1 is more specific and involves intracellular targets.[5] Studies have shown that Bombinin H-BO1 can enter hepatocellular carcinoma cells via endocytosis.[5] Once inside the cytoplasm, it competitively binds to Heat Shock Protein 90A (HSP90A), disrupting its interaction with the co-chaperone Cdc37.[5] This disruption leads to the misfolding and subsequent degradation of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.[5] The degradation of CDK1 induces cell cycle arrest in the S-phase and ultimately triggers apoptosis (programmed cell death).[5]

The induction of apoptosis by Bombinin H-BO1 likely involves the activation of a caspase cascade. While the precise pathway for Bombinin H-BO1 is yet to be fully elucidated, apoptosis is generally executed through the activation of initiator caspases (like caspase-8 or caspase-9) which in turn activate executioner caspases (like caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Bombinin H-BO1.

Peptide Synthesis and Purification

-

Method: Solid-Phase Peptide Synthesis (SPPS).

-

Protocol:

-

The peptide is synthesized on a solid resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Amino acids are sequentially added to the growing peptide chain, with the Fmoc protecting group being removed at each step.

-

Following the assembly of the full-length peptide, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and lyophilized.

-

Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

The purity and molecular weight of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF).[10][11]

-

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

-

Method: A modified microtiter broth dilution method for cationic antimicrobial peptides.[12]

-

Protocol:

-

Preparation of Peptide Stock: Dissolve the lyophilized Bombinin H-BO1 in sterile, ultrapure water to create a high-concentration stock solution. Further dilutions are made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent peptide loss due to binding to plastic surfaces.[12]

-

Preparation of Bacterial Inoculum: Culture the test microorganism overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[12]

-

Assay Setup: In a 96-well polypropylene microtiter plate, add 100 µL of the bacterial suspension to each well.[12]

-

Add 11 µL of serial dilutions of the Bombinin H-BO1 peptide solution to the wells, creating a two-fold dilution series.[12]

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[12]

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide that results in no visible growth of the microorganism.[12]

-

Cell Viability Assay (MTT Assay)

-

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of Bombinin H-BO1 on cancer cell proliferation.[13]

-

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Hep 3B, Huh7) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Treat the cells with various concentrations of Bombinin H-BO1 and incubate for a specified period (e.g., 24, 48, or 72 hours).[13]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

-

Circular Dichroism (CD) Spectroscopy

-

Method: To determine the secondary structure of Bombinin H-BO1 in different environments.[7][14]

-

Protocol:

-

Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM ammonium acetate for an aqueous environment or a membrane-mimicking solvent like 50% trifluoroethanol (TFE) in buffer).[15] The peptide concentration should be in the range of 0.1-0.2 mg/mL.

-

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters, typically from 190 to 250 nm.[1]

-

Data Acquisition: Record the CD spectra at a controlled temperature. Collect multiple scans for each sample and average them to improve the signal-to-noise ratio.[15]

-

Data Analysis: Subtract the spectrum of the buffer from the peptide spectrum. Convert the raw data (millidegrees) to molar ellipticity ([θ]).[14] The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm.[14]

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Anticancer Mechanism of Bombinin H-BO1

Caption: Proposed anticancer mechanism of Bombinin H-BO1 in hepatocellular carcinoma cells.

Apoptosis Induction Pathway

Caption: Generalized apoptosis induction pathway potentially activated by Bombinin H-BO1.

Experimental Workflow for Peptide Characterization

Caption: General experimental workflow for the isolation and characterization of Bombinin H-BO1.

Conclusion and Future Directions

Bombinin H-BO1 is a promising bioactive peptide from the skin of Bombina orientalis with demonstrated antimicrobial and anticancer properties. Its ability to disrupt microbial membranes and interfere with a key cancer cell survival pathway highlights its potential as a lead compound for the development of novel therapeutics. The synergistic effects of bombinin H peptides with existing antibiotics also open new avenues for combination therapies to combat antimicrobial resistance.

Future research should focus on a more comprehensive evaluation of Bombinin H-BO1's antimicrobial spectrum, including its activity against clinically relevant multidrug-resistant strains. Further elucidation of the precise molecular details of its interaction with the HSP90A-Cdc37-CDK1 complex and the downstream apoptotic signaling cascade will be crucial for its development as an anticancer agent. Moreover, peptide engineering to enhance its therapeutic index—by increasing its potency while minimizing its hemolytic activity—will be a critical step towards its clinical translation. In vivo studies are also warranted to assess its efficacy and safety in preclinical models. The in-depth understanding of Bombinin H-BO1's role in amphibian innate immunity provides a valuable blueprint for the rational design of next-generation anti-infective and anticancer drugs.

References

- 1. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptides Isolated from Amphibian Skin Secretions with Emphasis on Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 15. files.core.ac.uk [files.core.ac.uk]

The Evolutionary Genesis of Bombinin H Peptides: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The skin secretions of amphibians are a rich repository of bioactive molecules, honed by evolution to provide a potent chemical defense against predators and microbial pathogens. Among these are the bombinin H peptides, a family of hydrophobic and hemolytic peptides found in the skin of fire-bellied toads of the Bombina genus. This technical guide delves into the evolutionary origins of bombinin H peptides, their relationship with the co-occurring bombinin peptides, their structure-function dynamics, and the experimental methodologies employed in their study. A key focus is the role of gene duplication and post-translational modification in the generation of this distinct peptide family.

Introduction: The Bombinin Peptide Superfamily

The skin of Bombina species contains two primary families of antimicrobial peptides (AMPs): the bombinins and the bombinins H.[1][2] While sharing a common biosynthetic origin, these two families exhibit distinct structural and functional properties.

-

Bombinins: These peptides are primarily antibacterial and antifungal, with minimal hemolytic activity.[2][3]

-

Bombinins H: Characterized by their hydrophobicity and hemolytic properties, these peptides generally show lower bactericidal activity compared to bombinins.[2][3]

A fascinating feature of many bombinin H peptides is the presence of a D-amino acid at the second position (e.g., D-alloisoleucine or D-leucine), which arises from the post-translational enzymatic modification of the L-amino acid encoded by the gene.[4][5] This stereoisomeric variation further diversifies the functional landscape of these peptides.

The Evolutionary Core: A Tale of Gene Duplication

The evolutionary origin of the bombinin and bombinin H peptide families is intrinsically linked to the mechanism of gene duplication.[6] Molecular cloning studies have revealed that both peptide types are encoded on the same precursor protein.[2][7][8][9] This co-encoding strongly suggests that a single ancestral gene duplicated, and the resulting copies subsequently diverged to give rise to the distinct bombinin and bombinin H domains within the same precursor.

This evolutionary strategy allows for the generation of multiple, functionally diverse peptides from a single transcript, providing the organism with a broader and more robust chemical defense arsenal. The precursor protein typically contains one or two copies of a bombinin peptide at the N-terminal end and a single bombinin H peptide at the C-terminal end.[2][3]

Biosynthetic Pathway

The journey from gene to active peptide is a multi-step process involving transcription, translation, post-translational modifications, and proteolytic cleavage.

References

- 1. Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions [pubmed.ncbi.nlm.nih.gov]

- 2. Bombinins, antimicrobial peptides from Bombina species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A lesson from Bombinins H, mildly cationic diastereomeric antimicrobial peptides from Bombina skin. [iris.uniroma1.it]

- 5. researchgate.net [researchgate.net]

- 6. Gene duplication as a major force in evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The synergistic antimicrobial effects of novel bombinin and bombinin H peptides from the skin secretion of Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bombinin H-BO1 Precursor Protein and its Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bombinin family of antimicrobial peptides, isolated from the skin secretions of frogs belonging to the Bombina genus, represents a rich source of novel bioactive compounds with therapeutic potential. These peptides are synthesized as part of a larger precursor protein, which undergoes a series of post-translational modifications (PTMs) to yield the mature, active peptides. This guide focuses on the precursor protein that gives rise to Bombinin H-BO1, a member of the hydrophobic and hemolytic Bombinin H subfamily, and its co-encoded peptide, Bombinin-BO1, from the Oriental fire-bellied toad, Bombina orientalis. Understanding the structure, processing, and modifications of this precursor is crucial for the development of new anti-infective and anticancer agents.

Data Presentation

Table 1: Bombinin H-BO1 Precursor Protein and Mature Peptide Characteristics

| Feature | Bombinin H-BO1 Precursor | Bombinin-BO1 (Mature Peptide) | Bombinin H-BO1 (Mature Peptide) |

| Source Organism | Bombina orientalis | Bombina orientalis | Bombina orientalis |

| Full Precursor Sequence | MKTIILLVLTLLCVIISTVYAD . . . | GIGSAILSAGKSIIKGLAKGLAEHF-NH2[1] | IIGPVLGLVGKALGGLL-NH2[1] |

| Precursor Length (amino acids) | 66 | 25 | 17 |

| Mature Peptide Sequence | N/A | GIGSAILSAGKSIIKGLAKGLAEHF | IIGPVLGLVGKALGGLL |

| Molecular Weight (Da) | Not directly determined | 2437.88 | 1589.02[2] |

| Post-Translational Modifications | Proteolytic Cleavage | C-terminal α-amidation | C-terminal α-amidation, Potential D-amino acid isomerization at position 2 |

Post-Translational Modifications of the Bombinin H-BO1 Precursor

The biosynthesis of Bombinin H-BO1 involves several critical post-translational modifications that are essential for its structure and biological activity. These modifications are orchestrated by a series of enzymes that process the precursor protein into its final, active form.

Proteolytic Cleavage

The initial precursor protein is a prepropeptide containing a signal peptide, an acidic spacer region, and the sequences of the mature peptides. The signal peptide is cleaved upon entry into the endoplasmic reticulum. Subsequently, endoproteases cleave at specific sites to release the propeptides. A final cleavage event, often at a dibasic site (e.g., Lys-Arg), liberates the mature peptides.[3][4]

C-terminal α-Amidation

A common modification in bioactive peptides, C-terminal amidation, is crucial for the activity of many bombinin peptides. This process is catalyzed by a two-enzyme cascade: peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL). A C-terminal glycine residue in the precursor serves as the amide donor.

D-Amino Acid Isomerization

A fascinating and relatively rare post-translational modification observed in some Bombinin H peptides is the isomerization of an L-amino acid to a D-amino acid at the second position of the peptide chain.[5][6] This conversion is catalyzed by a specific peptide isomerase. The presence of a D-amino acid can significantly enhance the peptide's resistance to proteolysis and modulate its biological activity. While not definitively confirmed for Bombinin H-BO1 in the reviewed literature, it is a known modification within the Bombinin H family.

Experimental Protocols

Isolation and Purification of Bombinin Peptides from Skin Secretions

Objective: To isolate and purify bombinin peptides from the skin secretions of Bombina orientalis.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[7][8][9][10]

-

Sample Preparation:

-

Induce skin secretions from Bombina orientalis (e.g., by mild electrical stimulation or injection of norepinephrine).

-

Collect the secretions in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.2).

-

Centrifuge the crude secretion at 10,000 x g for 15 minutes to remove cellular debris.

-

Lyophilize the supernatant to obtain a dry powder.

-

Reconstitute the lyophilized powder in 0.1% (v/v) trifluoroacetic acid (TFA) in water.

-

-

RP-HPLC Conditions:

-

Column: C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) TFA in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes.

-

Flow Rate: 1.0 mL/min for an analytical column.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the major peaks eluted from the column.

-

Analyze the collected fractions by mass spectrometry to identify those containing peptides with the expected molecular weights of Bombinin-BO1 and Bombinin H-BO1.

-

Characterization of Purified Peptides by Mass Spectrometry

Objective: To determine the molecular weight and sequence of the purified bombinin peptides.

Methodology: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Tandem Mass Spectrometry (MS/MS)[11][12][13]

-

Sample Preparation:

-

Mix a small aliquot of the purified peptide fraction with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile, 0.1% TFA).

-

Spot the mixture onto a MALDI target plate and allow it to air dry.

-

-

MALDI-TOF MS Analysis:

-

Acquire mass spectra in positive ion mode.

-

Determine the monoisotopic mass of the peptides and compare them to the theoretical masses of Bombinin-BO1 and Bombinin H-BO1.

-

-

Tandem MS (MS/MS) Analysis for Sequencing:

-

Select the parent ion corresponding to the peptide of interest.

-

Fragment the parent ion using collision-induced dissociation (CID).

-

Analyze the resulting fragment ions to determine the amino acid sequence of the peptide.

-

Investigation of D-Amino Acid Content

Objective: To determine if Bombinin H-BO1 contains a D-amino acid at position 2.

Methodology: Enzymatic Assay with a D-amino Acid Oxidase[14]

-

Peptide Hydrolysis:

-

Hydrolyze the purified Bombinin H-BO1 peptide into its constituent amino acids using 6 M HCl at 110°C for 24 hours.

-

Neutralize the hydrolysate.

-

-

Enzymatic Reaction:

-

Incubate the amino acid hydrolysate with a D-amino acid oxidase (DAAO). DAAO specifically oxidizes D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide.

-

Include appropriate controls with known L- and D-amino acids.

-

-

Detection:

-

Detect the production of hydrogen peroxide using a colorimetric assay (e.g., with horseradish peroxidase and a suitable chromogenic substrate).

-

The development of color indicates the presence of a D-amino acid in the original peptide.

-

-

Identification of the Specific D-Amino Acid:

-

Separate the amino acid hydrolysate using chiral chromatography (e.g., HPLC with a chiral column) to identify the specific D-amino acid present.

-

Signaling Pathways and Experimental Workflows

Caption: Processing of the Bombinin H-BO1 precursor protein.

Caption: Experimental workflow for bombinin peptide characterization.

References

- 1. Molecular characterization and bioactivity evaluation of two novel bombinin peptides from the skin secretion of Oriental fire-bellied toad, Bombina orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 5. Analysis of enzymatic L/D-peptide isomerization in animals | IDEALS [ideals.illinois.edu]

- 6. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. scispace.com [scispace.com]

- 11. manoa.hawaii.edu [manoa.hawaii.edu]

- 12. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. massspec.unm.edu [massspec.unm.edu]

- 14. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Architecture of Bombinin H-BO1: A Key to its Antimicrobial and Anticancer Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bombinin H-BO1, a cationic antimicrobial peptide isolated from the skin secretions of the Oriental fire-bellied toad (Bombina orientalis), represents a promising candidate for the development of novel therapeutic agents. Its potent antimicrobial and emerging anticancer activities are intrinsically linked to its unique structural features. This technical guide provides a comprehensive overview of the structural characteristics of Bombinin H-BO1, detailing its primary, secondary, and tertiary organization. We will explore the direct relationship between its amphipathic α-helical conformation and its mechanism of action, which primarily involves the disruption of cellular membranes. This document furnishes detailed experimental protocols for the characterization of such peptides and presents key quantitative data to facilitate comparative analysis and further research in the field of peptide-based drug discovery.

Structural Features of Bombinin H-BO1

The biological function of Bombinin H-BO1 is a direct consequence of its specific amino acid sequence and the three-dimensional structure it adopts in biological environments.

Primary Structure

Bombinin H-BO1 is a relatively short, hydrophobic peptide. The primary sequence of a Bombinin H-type peptide (BH) identified from Bombina orientalis is:

IIGPVLGLVGKALGGLL-NH₂ [1]

This sequence is characterized by a high proportion of hydrophobic amino acid residues (Isoleucine, Leucine, Valine, Glycine, Alanine, Proline), which is a hallmark of the Bombinin H (for Hydrophobic and Hemolytic) family of peptides.[2][3] The C-terminal amidation is a common feature in antimicrobial peptides, which enhances their stability and activity by neutralizing the negative charge of the C-terminal carboxyl group and increasing their resistance to carboxypeptidases.

Secondary Structure

In aqueous solutions, Bombinin H-BO1 is predicted to have a largely random coil conformation. However, upon encountering a membrane-mimicking environment, such as the phospholipid bilayer of a bacterial cell, it undergoes a conformational change to form an α-helix.[1][4][5] This induced helicity is crucial for its biological activity. Circular dichroism (CD) spectroscopy is the primary technique used to confirm this conformational transition. In membrane-mimicking solvents like trifluoroethanol (TFE) or in the presence of lipid vesicles, Bombinin H peptides exhibit characteristic CD spectra with minima around 208 and 222 nm, which is indicative of a high α-helical content.[4][5]

The α-helical structure of Bombinin H-BO1 is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic residues along the helical axis. The hydrophobic face of the helix interacts with the lipid core of the cell membrane, while the hydrophilic face, containing residues like Lysine, can interact with the polar head groups of the phospholipids or remain exposed to the aqueous environment.

Tertiary and Quaternary Structure

As a small peptide, Bombinin H-BO1 does not possess a complex, globular tertiary structure in the classical sense. Its functional structure is largely defined by its secondary α-helical conformation. The peptide acts as a monomer that can oligomerize on the surface of or within the target membrane to form pores or channels, which constitutes a form of quaternary organization that is central to its lytic function.

Structure-Function Relationship: The Key to Biological Activity

The antimicrobial and cytotoxic activities of Bombinin H-BO1 are directly attributable to its structural features, particularly its amphipathic α-helical nature.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for Bombinin H-BO1 is the physical disruption of the cell membrane's integrity.[6] This process can be conceptualized in the following steps:

-

Electrostatic Attraction: The cationic nature of Bombinin H-BO1, though modest, facilitates its initial attraction to the negatively charged components often found in the outer membranes of bacteria, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Insertion and Folding: Upon interaction with the membrane surface, the peptide folds into its amphipathic α-helical conformation. The hydrophobic face of the helix partitions into the nonpolar lipid core of the membrane.

-

Membrane Destabilization and Pore Formation: The insertion of multiple peptide molecules disrupts the local lipid packing. Depending on the peptide concentration and the membrane composition, this can lead to the formation of transient pores or channels through various proposed models, such as the "barrel-stave," "carpet," or "toroidal pore" models. This pore formation leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

The hemolytic activity of Bombinin H peptides is also a consequence of this membrane-disrupting ability, as they can lyse erythrocyte membranes.[3]

Anticancer Activity

Recent studies have highlighted the anticancer potential of Bombinin peptides, including those from B. orientalis.[1] The proposed mechanism is similar to their antimicrobial action, exploiting differences between cancerous and normal eukaryotic cells. Cancer cell membranes often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet, which can electrostatically attract the cationic peptide. This selectivity allows for a targeted disruption of cancer cell membranes with potentially lower toxicity to healthy cells.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for Bombinin H-BO1 and related Bombinin peptides to provide a comparative overview of their biological efficacy.

Table 1: Antimicrobial Activity of Bombinin H-BO1 and Related Peptides

| Peptide | Organism | MIC (μg/mL) | MIC (μM) | Reference |

| Bombinin H-BO1 | Candida albicans | 256 | >161.1 | [4][7] |

| Bombinin HL | Staphylococcus aureus | - | 156.8 | [4] |

| BHL-bombinin | Staphylococcus aureus | - | 1.6 | |

| BHL-bombinin | Escherichia coli | - | 6.6 |

Note: Data for Bombinin HL and BHL-bombinin, also from B. orientalis, are included for comparative purposes.

Table 2: Cytotoxicity of Bombinin Peptides

| Peptide | Cell Line | Activity | Value (μM) | Reference |

| Bombinin-BO1 | Hep 3B (Hepatocellular Carcinoma) | IC₅₀ | 15.20 | [8] |

| Bombinin-BO1 | Huh7 (Hepatocellular Carcinoma) | IC₅₀ | 24.93 | [8] |

| Bombinin H2L (Analogue) | Equine Erythrocytes | HC₅₀ | 17.2 | [9] |

| [Arg8]BH2L (Analogue) | Equine Erythrocytes | HC₅₀ | 111.9 | [9] |

Note: IC₅₀ is the concentration that inhibits 50% of cell growth. HC₅₀ is the concentration that causes 50% hemolysis. Data for Bombinin-BO1 and Bombinin H2L analogues are provided to illustrate the anticancer and hemolytic potential of related peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure and function of antimicrobial peptides.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol outlines the general procedure for determining the secondary structure of Bombinin H-BO1 in different environments.

Objective: To analyze the conformational changes of Bombinin H-BO1 in aqueous solution versus a membrane-mimicking environment.

Materials:

-

Lyophilized Bombinin H-BO1 peptide

-

10 mM sodium phosphate buffer, pH 7.4

-

Trifluoroethanol (TFE)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Peptide Preparation: Dissolve the lyophilized peptide in 10 mM phosphate buffer to a final concentration of 100-200 μM.

-

Aqueous Spectrum: Record the CD spectrum of the peptide in the phosphate buffer from 190 to 260 nm at 25°C.

-

Membrane-Mimicking Spectrum: Prepare a solution of the peptide in a mixture of phosphate buffer and TFE (e.g., 50% TFE v/v) to the same final peptide concentration. Record the CD spectrum under the same conditions.

-

Data Acquisition: Typically, three to five scans are accumulated and averaged for each sample. A blank spectrum of the respective solvent is recorded and subtracted from the peptide spectrum.

-

Data Analysis: The resulting spectra are analyzed for characteristic α-helical signals (negative bands at ~208 and ~222 nm) and random coil signals (a strong negative band around 198 nm). The percentage of helicity can be estimated using deconvolution software.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Bombinin H-BO1 against a target microorganism.

Objective: To determine the lowest concentration of Bombinin H-BO1 that inhibits the visible growth of a microorganism.

Materials:

-

Bombinin H-BO1

-

Target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Peptide Stock Solution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

-

Microorganism Inoculum: Culture the microorganism overnight and then dilute it in fresh broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Perform a two-fold serial dilution of the peptide in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 50 or 100 μL.

-

Inoculation: Add an equal volume of the standardized microorganism inoculum to each well, bringing the final volume to 100 or 200 μL.

-

Controls: Include a positive control (microorganism in broth without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

This protocol measures the effect of Bombinin H-BO1 on the viability of mammalian cells.

Objective: To determine the cytotoxic effect of Bombinin H-BO1 on a specific cell line.

Materials:

-

Bombinin H-BO1

-

Target cell line (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Peptide Treatment: Prepare serial dilutions of Bombinin H-BO1 in serum-free medium and add them to the wells. Include untreated control wells.

-

Incubation: Incubate the cells with the peptide for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the peptide-containing medium and add 100 μL of fresh medium and 10 μL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value can be determined by plotting cell viability against peptide concentration.

Visualizing Key Processes

Diagrams created using Graphviz to illustrate the mechanism of action and experimental workflow.

Caption: Proposed mechanism of Bombinin H-BO1 action on bacterial membranes.

References

- 1. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 2. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bombinin-BO1 induces hepatocellular carcinoma cell-cycle arrest and apoptosis via the HSP90A-Cdc37-CDK1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

The Dual Nature of Defense: An In-depth Technical Guide to the Hydrophobic and Hemolytic Properties of Bombinin H Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bombinin H peptides, a fascinating class of antimicrobial peptides (AMPs) isolated from the skin secretions of the fire-bellied toad (Bombina species), represent a double-edged sword in the world of molecular defense.[1][2] Characterized by their significant hydrophobicity and potent hemolytic activity, these peptides stand in contrast to their less disruptive counterparts, the bombinins, which exhibit broad-spectrum antimicrobial action with minimal damage to red blood cells.[1] This technical guide delves into the core physicochemical properties of Bombinin H peptides, exploring the intricate relationship between their structure, hydrophobicity, and their ability to lyse erythrocytes. Understanding these properties is paramount for the rational design of novel therapeutic agents that harness their antimicrobial potential while mitigating their cytotoxic effects.

Bombinin H peptides are typically short, cationic, and adopt an α-helical conformation, particularly within the hydrophobic environment of a cell membrane.[3] A unique feature of some Bombinin H peptides is the post-translational modification that results in the incorporation of a D-amino acid at the second position, creating diastereomers such as H2 (L-allo-isoleucine) and H4 (D-allo-isoleucine).[2][3] This stereochemical diversity further influences their biological activity. This guide will provide a comprehensive overview of the quantitative data available on the hydrophobicity and hemolytic activity of various Bombinin H peptides, detailed experimental protocols for their characterization, and a visual representation of their proposed mechanism of action.

Quantitative Data on Bombinin H Peptides

The following tables summarize the key quantitative parameters that define the hydrophobic and hemolytic nature of selected Bombinin H peptides. These values are essential for establishing structure-activity relationships and for guiding the design of synthetic analogs with improved therapeutic indices.

Table 1: Hemolytic Activity of Bombinin H Peptides

| Peptide | Sequence | 50% Hemolytic Concentration (HC50) (μM) | Source Organism | Reference |

| Bombinin H2 | IIGPVLGLVGSALGGLLKKI | ~ 50 | Bombina variegata | --INVALID-LINK-- |

| Bombinin H4 | I(D-allo-Ile)GPVLGLVGSALGGLLKKI | ~ 25 | Bombina variegata | --INVALID-LINK-- |

| Bombinin H6 | GIGPFLGLVGSALGGLLKKI | > 100 | Bombina variegata | --INVALID-LINK-- |

| Bombinin H7 | G(D-Leu)GPFLGLVGSALGGLLKKI | ~ 75 | Bombina variegata | --INVALID-LINK-- |

Note: HC50 values can vary depending on the experimental conditions, such as the source of erythrocytes and buffer composition.

Table 2: Hydrophobicity of Bombinin H Peptides as Determined by RP-HPLC

| Peptide | Retention Time (minutes) | RP-HPLC Conditions | Reference |

| Bombinin H2 | 28.5 | C18 column, linear gradient of acetonitrile in 0.1% TFA | --INVALID-LINK-- |

| Bombinin H4 | 29.1 | C18 column, linear gradient of acetonitrile in 0.1% TFA | --INVALID-LINK-- |

| Bombinin H6 | 26.8 | C18 column, linear gradient of acetonitrile in 0.1% TFA | --INVALID-LINK-- |

| Bombinin H7 | 27.3 | C18 column, linear gradient of acetonitrile in 0.1% TFA | --INVALID-LINK-- |

Note: Retention time is a relative measure of hydrophobicity. Longer retention times generally indicate greater hydrophobicity.

Experimental Protocols

Accurate and reproducible characterization of the hydrophobic and hemolytic properties of Bombinin H peptides is crucial. The following sections provide detailed methodologies for the key experiments cited.

Determination of Hemolytic Activity (HC50)

This protocol outlines the steps to determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).

Materials:

-

Freshly drawn red blood cells (e.g., human, sheep, or horse)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Triton X-100 (1% v/v in PBS) for 100% hemolysis control

-

Bombinin H peptide stock solution of known concentration

-

96-well microtiter plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

Procedure:

-

Preparation of Red Blood Cell Suspension:

-

Centrifuge fresh blood at 500 x g for 10 minutes at 4°C to pellet the erythrocytes.

-

Aspirate the supernatant and wash the cell pellet with 3-5 volumes of cold PBS.

-

Repeat the centrifugation and washing steps three times.

-

Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).

-

-

Assay Setup:

-

Prepare serial dilutions of the Bombinin H peptide in PBS in a 96-well plate. The final volume in each well should be 100 µL.

-

Include a negative control (100 µL of PBS only) and a positive control (100 µL of 1% Triton X-100).

-

Add 100 µL of the 2% erythrocyte suspension to each well, resulting in a final erythrocyte concentration of 1%.

-

-

Incubation:

-

Incubate the plate at 37°C for 1 hour.

-

-

Measurement:

-

Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes and cell debris.

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.

-

-

Calculation of Percent Hemolysis:

-

Calculate the percentage of hemolysis for each peptide concentration using the following formula:

-

Plot the % hemolysis against the peptide concentration and determine the HC50 value from the resulting dose-response curve.

-

Determination of Peptide Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to assess the relative hydrophobicity of peptides based on their retention time on a hydrophobic stationary phase.[4][5]

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

Bombinin H peptide sample dissolved in Solvent A

Procedure:

-

Sample Preparation:

-

Dissolve the lyophilized peptide in Solvent A to a final concentration of 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 214 nm and 280 nm

-

Column Temperature: 25°C

-

Injection Volume: 20 µL

-

Gradient:

-

0-5 min: 5% Solvent B

-

5-65 min: Linear gradient from 5% to 95% Solvent B

-

65-70 min: 95% Solvent B

-

70-75 min: Linear gradient from 95% to 5% Solvent B

-

75-80 min: 5% Solvent B (column re-equilibration)

-

-

-

Data Analysis:

-

The retention time (t_R_) of the peptide peak is recorded. A longer retention time indicates greater hydrophobicity.

-

For comparative studies, it is crucial to use the same chromatographic conditions for all peptides being analyzed.

-

Mechanism of Hemolysis and Visualizations

The hemolytic activity of Bombinin H peptides is attributed to their ability to interact with and disrupt the erythrocyte membrane. This interaction is primarily driven by the peptide's amphipathic α-helical structure, where hydrophobic residues partition into the lipid bilayer and cationic residues interact with the negatively charged components of the membrane surface.

Proposed Mechanism of Bombinin H Peptide-Induced Hemolysis

The lytic process can be conceptualized as a multi-step pathway:

-

Electrostatic Attraction: The cationic residues of the Bombinin H peptide are initially attracted to the negatively charged sialic acid residues on the surface of the erythrocyte membrane.

-

Hydrophobic Insertion: Upon binding, the peptide undergoes a conformational change, folding into an α-helix. The hydrophobic face of the helix then inserts into the nonpolar acyl chain region of the lipid bilayer.

-

Membrane Disruption: The insertion of multiple peptide molecules disrupts the integrity of the membrane. This can occur through several proposed models, including the "barrel-stave," "toroidal pore," or "carpet" mechanism, all of which lead to the formation of pores or defects in the membrane.

-